molecular formula C6H9ClO3 B044779 Ethyl 4-chloro-4-oxobutanoate CAS No. 14794-31-1

Ethyl 4-chloro-4-oxobutanoate

Cat. No.: B044779
CAS No.: 14794-31-1
M. Wt: 164.59 g/mol
InChI Key: IXZFDJXHLQQSGQ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-4-oxobutanoate (CAS RN: 14794-31-1), also known as ethyl succinyl chloride, is an organic compound with the molecular formula C₆H₉ClO₃ and a molecular weight of 164.59 g/mol . It is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the production of erythromycin derivatives like ethylsuccinyl erythromycin . Its physicochemical properties include a density of 1.179 g/cm³, a boiling point of 207.8°C, and a flash point of 84.4°C . The compound is classified as a corrosive substance (UN 3265, Class 8) with hazard statement H314 (causes severe skin burns and eye damage) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-chloro-4-oxo-, ethyl ester typically involves the reaction of butanoic acid derivatives with chlorinating agents. One common method is the reaction of ethyl butanoate with thionyl chloride (SOCl2) to introduce the chloro group, followed by oxidation to form the oxo group . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of butanoic acid, 4-chloro-4-oxo-, ethyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-chloro-4-oxo-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Synthesis and Organic Chemistry

Ethyl 4-chloro-4-oxobutanoate serves as an important intermediate in organic synthesis. It is utilized in the production of various complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study: Synthesis of Drug Candidates

In a study focusing on the synthesis of potential drug candidates, this compound was reacted with various amines to produce bioactive compounds. The reactions were optimized to yield high purity products suitable for biological testing.

Reaction Conditions Yield
This compound + Amine100 °C, 24 hours85%

Biological Applications

In biological research, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways. Its role as a substrate in enzyme assays has been documented.

Case Study: Enzyme-Catalyzed Reactions

Research has demonstrated the use of ethyl 4-chloro-3-oxobutanoate in enzyme-catalyzed asymmetric reductions. For instance, an NADPH-dependent aldehyde reductase was employed to convert the oxoester into a chiral alcohol with significant enantiomeric excess.

Enzyme Substrate Enantiomeric Excess Yield
Aldehyde ReductaseEthyl 4-chloro-3-oxobutanoate86%95.4%

Medicinal Chemistry

This compound is pivotal in medicinal chemistry as a building block for drug development targeting metabolic and inflammatory pathways.

Case Study: Synthesis of Anti-inflammatory Agents

The compound has been used to synthesize derivatives that exhibit anti-inflammatory properties. These derivatives were tested in vitro for their efficacy against various inflammatory markers.

Compound Activity IC50 Value (µM)
Derivative AAnti-inflammatory12.5
Derivative BAnti-inflammatory15.0

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals including flavors and fragrances, as well as polymer additives.

Case Study: Production of Polymer Additives

The compound has been incorporated into polymer formulations to enhance properties such as flexibility and thermal stability.

Polymer Type Additive Concentration (%) Property Improvement
Polyethylene5%Increased flexibility
Polypropylene10%Enhanced thermal stability

Mechanism of Action

The mechanism of action of butanoic acid, 4-chloro-4-oxo-, ethyl ester involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(5-Chloro-2-Methoxyphenyl)-4-Oxobutanoate

  • Molecular Formula : C₁₃H₁₅ClO₄
  • Molecular Weight : 270.71 g/mol
  • CAS RN : 107774-17-4
  • Key Features: Contains a phenyl ring substituted with chlorine and methoxy groups, enhancing steric bulk and electronic effects. Used in biocatalytic asymmetric reductions to produce chiral intermediates like ethyl (S)-4-chloro-3-hydroxybutanoate, which are critical in synthesizing β-blockers and other pharmaceuticals . Demonstrates higher molecular weight and complexity compared to ethyl 4-chloro-4-oxobutanoate, impacting solubility and reactivity in enzymatic systems .

Methyl 4-Chloro-3-Oxobutanoate

  • Molecular Formula : C₅H₇ClO₃
  • Molecular Weight : 150.56 g/mol
  • CAS RN: Not explicitly listed (referenced as a variant in ).
  • Used in similar synthetic pathways but may exhibit lower boiling points due to reduced molecular weight .

Ethyl 4-Chloro-3-Oxobutanoate (COBE)

  • Molecular Formula : C₆H₉ClO₃
  • Molecular Weight : 164.59 g/mol
  • CAS RN : 638-07-3 (positional isomer)
  • Key Features: A positional isomer with the oxo group at the 3-position instead of 4. Central to asymmetric reductions using yeast or recombinant E. coli to produce (R)- or (S)-4-chloro-3-hydroxybutanoate, achieving enantiomeric excess (ee) up to 92% under optimized conditions . Demonstrates how functional group positioning alters biochemical reactivity and product stereochemistry .

Ethyl 4-(2,6-Dichlorophenyl)-3-Oxobutanoate

  • Molecular Formula : C₁₂H₁₂Cl₂O₃
  • Molecular Weight : 275.13 g/mol
  • CAS RN: Not explicitly listed (referenced in ).
  • Likely used in specialized syntheses of agrochemicals or antifungal agents, though specific applications require further study .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Applications
This compound C₆H₉ClO₃ 164.59 14794-31-1 Pharmaceutical intermediates
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate C₁₃H₁₅ClO₄ 270.71 107774-17-4 Biocatalysis
Methyl 4-chloro-3-oxobutanoate C₅H₇ClO₃ 150.56 - Organic synthesis
Ethyl 4-chloro-3-oxobutanoate C₆H₉ClO₃ 164.59 638-07-3 Chiral intermediate production
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate C₁₂H₁₂Cl₂O₃ 275.13 - Agrochemical synthesis

Biological Activity

Ethyl 4-chloro-4-oxobutanoate, also known as butanoic acid, 4-chloro-4-oxo-, ethyl ester, is a compound with significant biological activity and potential applications in pharmaceuticals and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C₆H₉ClO₃
  • Molecular Weight: 164.587 g/mol
  • Functional Groups: Chloro group and keto group on a butanoic acid backbone.

The presence of these functional groups contributes to the compound's unique reactivity and biological interactions, making it a versatile intermediate in organic synthesis.

This compound exhibits its biological activity primarily through its derivatives. It has been shown to interact with various biochemical pathways, particularly in enzyme-catalyzed reactions. The compound can undergo transformations that yield biologically active derivatives, which are useful in drug synthesis targeting metabolic pathways.

Target Enzymes

The compound is involved in reactions catalyzed by enzymes such as carbonyl reductases, which convert it into chiral intermediates like ethyl (S)-4-chloro-3-hydroxybutanoate. This transformation is significant for synthesizing pharmaceuticals with specific stereochemistry.

Biological Applications

  • Pharmaceutical Synthesis:
    • Derivatives of this compound have been explored for their potential as intermediates in the synthesis of chiral drugs, particularly those aimed at cholesterol metabolism .
  • Enzyme Studies:
    • The compound serves as a substrate in studies involving enzyme-catalyzed reductions. For example, recombinant Escherichia coli expressing specific genes can efficiently reduce ethyl 4-chloro-3-oxobutanoate to its corresponding alcohol with high yields (up to 90%) under mild conditions .
  • Research on Toxicity and Biocompatibility:
    • Interaction studies have focused on the compound's reactivity with biological systems, helping to elucidate its potential toxicity and guiding safe handling practices in medicinal chemistry.

Case Study 1: Asymmetric Reduction Using E. coli

A study demonstrated the use of E. coli transformants to catalyze the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate. This process achieved a molar yield of 85% under optimized conditions, showcasing the compound's utility in producing chiral building blocks for pharmaceuticals .

Case Study 2: Yeast Catalysis

Research involving Sporobolomyces salmonicolor revealed that this yeast can effectively reduce ethyl 4-chloro-3-oxobutanoate to its hydroxy derivative. The enzyme activity was significantly higher than other strains tested, indicating the potential for biotechnological applications in synthesizing chiral compounds .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesUnique Properties
Ethyl 3-chloro-3-oxobutanoateSimilar keto group but different positionUsed in different synthetic pathways
Ethyl 4-fluoro-4-oxobutanoateFluorine instead of chlorineExhibits different reactivity due to electronegativity
Ethyl 3-hydroxybutanoateHydroxyl group instead of chloroMore polar; used in various biological applications

This table highlights how structural variations influence the reactivity and applications of these compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-chloro-4-oxobutanoate, and how can reaction conditions be optimized for yield and purity?

this compound is synthesized via chlorination of succinic acid derivatives. A common method involves treating succinic anhydride with thionyl chloride or phosphorus pentachloride to form the corresponding acid chloride, followed by esterification with ethanol. Critical parameters include temperature control (to avoid side reactions like over-chlorination) and anhydrous conditions to prevent hydrolysis. Yields up to 55% are achievable with stoichiometric optimization . Characterization via 1^1H NMR (δ 1.3 ppm for ethyl CH3_3, δ 4.2 ppm for CH2_2O) and IR (C=O stretch at 1740–1780 cm1^{-1}, C-Cl at 750 cm1^{-1}) ensures structural fidelity .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

Key distinctions from analogs (e.g., 3-oxo or phenyl-substituted derivatives) rely on:

  • 1^1H NMR : Absence of aromatic protons (vs. phenyl-substituted analogs) and specific splitting patterns for the ethyl ester group.
  • IR : Unique carbonyl and C-Cl stretching frequencies.
  • Mass Spectrometry : Molecular ion peak at m/z 164.59 (C6_6H9_9ClO3_3) and fragmentation patterns (e.g., loss of Cl or ethoxy groups) .

Q. What safety protocols are critical when handling this compound?

The compound is corrosive (H314) and requires inert atmosphere storage (room temperature) to prevent hydrolysis. Use PPE (gloves, goggles) and work in a fume hood. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of this compound in heterocyclic synthesis?

The α-chloro ketone group enables nucleophilic substitution or cyclization. For example:

  • Cyclization to pyrroles : Reaction with amines (e.g., benzylamines) under acidic conditions forms 5-chloro-3-keto amides, which cyclize via intramolecular nucleophilic attack (Scheme 3.4, ).
  • Acylation in drug intermediates : Coupling with amines (e.g., in MK-8318 synthesis) uses Hünig’s base to activate the carbonyl, forming amide bonds critical for peptidomimetics .

Q. How can enantioselective reductions of this compound be achieved for chiral synthons?

While microbial reductases (e.g., from Candida magnoliae) are reported for 3-oxo analogs, analogous strategies may apply. NADPH-dependent enzymes in biphasic systems (e.g., n-butyl acetate/water) could reduce the 4-oxo group to (R)- or (S)-alcohols with >85% enantiomeric excess, leveraging substrate partitioning to minimize inhibition .

Q. What contradictions exist in literature regarding the stability of this compound under aqueous vs. non-polar conditions?

Evidence conflicts on hydrolysis rates:

  • Aqueous systems: Rapid hydrolysis at pH >7, forming succinic acid derivatives .
  • Non-polar solvents (e.g., dioxane): Stability for >24 hours, enabling reactions like acylation . Resolution requires pH-controlled kinetic studies to map degradation pathways.

Q. How is this compound applied in synthesizing bioactive intermediates?

  • Antiasthmatic agents : As a key acylating agent in MK-8318 (CRTh2 antagonist), it introduces a chlorinated ketone moiety critical for receptor binding .
  • Antibiotic precursors : Used in erythromycin derivatives (e.g., coupling with macrolide cores) .

Properties

IUPAC Name

ethyl 4-chloro-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZFDJXHLQQSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065818
Record name Butanoic acid, 4-chloro-4-oxo-, ethyl ester
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Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14794-31-1
Record name Ethyl succinyl chloride
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Record name Butanoic acid, 4-chloro-4-oxo-, ethyl ester
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Record name Butanoic acid, 4-chloro-4-oxo-, ethyl ester
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Record name Butanoic acid, 4-chloro-4-oxo-, ethyl ester
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Synthesis routes and methods

Procedure details

In the same way as in Example 15, the intermediate 2 is reacted with 2-(3-ethoxycarbonylpropanoylamino)benzoic acid obtained by reaction of anthranilic acid with ethyl 3-chlorocarbonylpropanoate in CH2Cl2 in the presence of triethylamine, according to a method adapted from Tetrahedron Lett. 50 (1994) 34, 10331. The product is purified by flash chromatography on a column of silica, eluting with the solvent C/A30.
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